BAY 73-1449 - 693790-96-4

BAY 73-1449

Catalog Number: EVT-261017
CAS Number: 693790-96-4
Molecular Formula: C26H23N3O3
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BAY-73-1449 is a prostacyclin receptor antagonist.
Source and Classification

BAY 73-1449 is derived from a substituted pyrimidine structure, which is a common scaffold in medicinal chemistry due to its diverse biological activities. This compound falls under the category of kinase inhibitors, which are designed to interfere with the activity of specific enzymes known as kinases that play critical roles in cellular signaling pathways. The compound's chemical identifier is 693790-96-4.

Synthesis Analysis

Methods and Technical Details

The synthesis of BAY 73-1449 involves several key steps that can be categorized into distinct reactions:

  1. Starting Material: The synthesis begins with a substituted pyrimidine as the primary starting material.
  2. Benzylation: In the first step, the substituted pyrimidine is reacted with a benzyl halide in the presence of a strong base, such as sodium hydride. This reaction forms a benzylated intermediate.
  3. Nucleophilic Substitution: The benzylated intermediate undergoes nucleophilic substitution with a phenylalanine derivative, introducing the necessary amino acid moiety into the structure.
  4. Deprotection: The final step involves deprotecting the benzyl group to yield BAY 73-1449.

These steps can be optimized for industrial production, focusing on yield and purity through additional purification techniques such as recrystallization and chromatography.

Molecular Structure Analysis

Structure and Data

The molecular structure of BAY 73-1449 can be represented as follows:

  • Chemical Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol

The structure features a pyrimidine ring substituted with various functional groups that contribute to its biological activity. Detailed structural data can be obtained through spectral analysis methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry.

Chemical Reactions Analysis

Reactions and Technical Details

BAY 73-1449 is involved in several chemical reactions, including:

  1. Oxidation: Under specific conditions, BAY 73-1449 can be oxidized to form various oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  2. Reduction: The compound can also undergo reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to reduced derivatives.
  3. Substitution Reactions: Nucleophilic substitution reactions are common at the pyrimidine ring, allowing for further functionalization of the compound.

These reactions are essential for modifying BAY 73-1449 to enhance its pharmacological properties or to study its mechanism of action.

Mechanism of Action

Process and Data

BAY 73-1449 exerts its effects primarily through inhibition of specific kinases involved in signaling pathways that regulate cell growth and survival. By blocking these pathways, BAY 73-1449 can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells, thus providing a targeted therapeutic approach.

The precise molecular interactions involve binding to the ATP-binding site of the kinase, preventing substrate phosphorylation which is crucial for signal transduction related to cell proliferation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BAY 73-1449 exhibits several notable physical and chemical properties:

These properties are critical for formulating BAY 73-1449 into drug delivery systems and determining its bioavailability .

Applications

Scientific Uses

BAY 73-1449 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: Its primary application lies in oncology, where it may be used as part of combination therapies to enhance treatment efficacy against various cancer types.
  2. Research Tool: In laboratory settings, BAY 73-1449 serves as a valuable tool for studying kinase signaling pathways and their roles in cancer biology.
  3. Drug Development: Ongoing research aims to optimize BAY 73-1449 or develop analogs that could lead to more effective treatments with fewer side effects.

As research continues, further elucidation of its mechanisms and potential applications may expand its use beyond oncology into other therapeutic areas .

Introduction to BAY 73-1449 in Vascular Pharmacology

Discovery and Development of BAY 73-1449 as a Prostacyclin Receptor Antagonist

BAY 73-1449 was developed by Bayer HealthCare AG as a selective, high-affinity IP receptor antagonist. Its discovery stemmed from efforts to identify compounds that could precisely modulate the PGI₂-IP axis without affecting related prostanoid receptors (e.g., EP, DP, TP) [1] [6]. Key pharmacological characteristics include:

  • Subnanomolar Potency: Demonstrates an IC₅₀ of <0.1 nM in cyclic adenosine monophosphate (cAMP) assays using human erythroleukemia (HEL) cells and rat dorsal root ganglion (DRG) neurons, confirming its ability to block IP receptor-mediated cAMP accumulation [1].
  • Species Cross-Reactivity: Retains functional activity in both human and rat models, enabling translational studies [1] [3].
  • Structural Features: Contains a chiral center and aromatic heterocyclic motifs critical for IP receptor binding. The (S)-enantiomer exhibits superior antagonistic activity compared to its (R)-counterpart [1] [5].

Unlike earlier non-selective agents, BAY 73-1449’s selectivity enables researchers to isolate IP-specific effects in complex vascular pathologies. For example, it shows >1,000-fold selectivity over other prostanoid receptors (EP₁₋₄, DP, FP, TP) in receptor-binding assays [6] [8].

Role of IP Receptor Antagonism in Vascular Pathophysiology

The IP receptor is constitutively expressed in vascular endothelia, smooth muscle, platelets, and sensory neurons. Its activation by PGI₂ triggers Gₐₛ-coupled signaling, elevating intracellular cAMP and inducing vasodilation, antiplatelet aggregation, and nociception [8]. BAY 73-1449’s mechanism involves:

  • Competitive Receptor Blockade: Binds reversibly to the IP receptor’s orthosteric site, preventing PGI₂-induced conformational changes and downstream cAMP production [1] [8].
  • Pathophysiological Modulation: In vascular diseases like portal hypertension, endothelial dysfunction drives PGI₂ overproduction, contributing to splanchnic vasodilation and collateral vessel formation. BAY 73-1449 counteracts this by normalizing IP receptor hyperactivation [3] [6].
  • Interaction with Nitric Oxide (NO): Synergizes with NO pathways, as both molecules mediate hyperdynamic circulation in portal hypertension. IP antagonism may partially suppress NO overproduction, though this crosstalk requires further study [3].

Notably, IP receptor blockade does not affect basal vascular tone in healthy tissues, suggesting its effects are context-dependent and amplified in disease states [2] [6].

BAY 73-1449 in the Context of Portal Hypertension Research

Portal hypertension—a complication of liver cirrhosis—involves pathological increases in portal venous pressure due to intrahepatic resistance and splanchnic hyperemia. Key findings from BAY 73-1449 studies include:

  • Acute Shunt Modulation: In anaesthetized portal vein-ligated (PVL) rats—a model of prehepatic portal hypertension—intravenous BAY 73-1449 (0.1–1 mg/kg) selectively reduced splenic shunt vessel outflow by 40–60% without significantly altering mesenteric arterial inflow. This indicates preferential activity in collateral vasculature [2] [3] [6].
  • Lack of Chronic Effects: Subcutaneous administration (1–5 mg/kg/day for 7 days) did not reduce portosystemic shunting degree or portal pressure in PVL rats, suggesting it cannot reverse established collateralization [1] [2].
  • Hemodynamic Specificity: Unlike somatostatin analogs (e.g., octreotide), which reduce cardiac output and mesenteric flow, BAY 73-1449’s action is confined to shunt vessels, avoiding systemic cardiovascular effects [3] [6].
  • Table 2: Hemodynamic Effects of BAY 73-1449 in Portal Hypertensive Rats
ParameterAcute Effect (i.v.)Chronic Effect (s.c., 7 days)
Shunt Vessel Outflow↓ 40–60% (p<0.05)No significant change
Mesenteric InflowNo significant changeNo significant change
Portal PressureNot reportedNo significant change
Portosystemic ShuntingNot applicableNo significant change

These findings position BAY 73-1449 as a tool for probing acute shunt dynamics but not long-term vascular remodeling in portal hypertension [2] [3] [6].

Properties

CAS Number

693790-96-4

Product Name

BAY 73-1449

IUPAC Name

(2R)-3-phenyl-2-[[6-(4-phenylmethoxyphenyl)pyrimidin-4-yl]amino]propanoic acid

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C26H23N3O3/c30-26(31)24(15-19-7-3-1-4-8-19)29-25-16-23(27-18-28-25)21-11-13-22(14-12-21)32-17-20-9-5-2-6-10-20/h1-14,16,18,24H,15,17H2,(H,30,31)(H,27,28,29)/t24-/m1/s1

InChI Key

RRYFPNITZGCUPZ-DEOSSOPVSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC2=NC=NC(=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

BAY 73-1449
BAY-73-1449
BAY73-1449
N-6-(4-(benzyloxy)phenyl)pyrimidin-4-ylphenylalanine

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC2=NC=NC(=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=NC=NC(=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.